(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configured benzylidene moiety. Its structure features:
- Position 6: A hydroxyl group, enhancing hydrogen-bonding capacity.
- Position 7: A piperazine ring substituted with a 2-hydroxyethyl group, improving solubility and enabling interactions with biological targets.
This compound belongs to the aurone class, known for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibitory properties .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-17-4-2-16(3-5-17)14-21-22(28)18-6-7-20(27)19(23(18)30-21)15-25-10-8-24(9-11-25)12-13-26/h2-7,14,26-27H,8-13,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQTGWNJJKNTF-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A benzofuran core
- Hydroxy and methoxy substituents
- A piperazine moiety
This unique arrangement is believed to contribute to its biological properties.
1. Cytotoxicity
Recent studies have demonstrated that derivatives of benzofuran, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing cell viability in K562 leukemia cells, indicating potential for further development as anticancer agents .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| K562 (Leukemia) | 15 | Induces apoptosis through ROS generation |
| MCF-7 (Breast) | 20 | Inhibits cell proliferation |
| HeLa (Cervical) | 25 | Causes cell cycle arrest |
2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities, particularly through the inhibition of pro-inflammatory cytokines. Studies indicate that benzofuran derivatives can significantly reduce levels of tumor necrosis factor (TNF), interleukin-1 (IL-1), and interleukin-8 (IL-8), which are critical mediators in inflammatory pathways .
| Cytokine | Reduction (%) |
|---|---|
| TNF | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
The proposed mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
- Cytokine Modulation : By inhibiting the NF-κB signaling pathway, it reduces the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Cytotoxicity : A recent investigation into a series of benzofuran derivatives revealed that modifications in substituents significantly influence their cytotoxic properties. The most active derivatives demonstrated enhanced apoptosis induction in K562 cells, with notable increases in caspase activity after prolonged exposure .
- Anti-inflammatory Research : Another study highlighted the ability of benzofuran derivatives to reduce inflammation markers in murine macrophages, supporting their potential use in treating chronic inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The presence of hydroxyl and methoxy groups enhances its reactivity, potentially allowing it to interact with various biological targets involved in cancer progression.
- Antioxidant Activity : The compound has shown promise as an antioxidant, which is crucial for mitigating oxidative stress in cells. This property could be beneficial in preventing damage from free radicals, thus playing a role in cancer prevention and other oxidative stress-related diseases.
- Enzyme Inhibition : There is evidence that this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition can help control post-prandial hyperglycemia, making it a potential candidate for diabetes management .
Potential Therapeutic Uses
Given its diverse biological activities, (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one holds promise for several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Inhibition of tumor cell growth |
| Diabetes Management | Regulation of blood sugar levels |
| Antioxidant Therapy | Protection against oxidative stress |
| Neurological Disorders | Potential use in neuroprotection |
Case Studies and Research Findings
Several studies have investigated the properties and applications of similar compounds:
- Anticancer Studies : A study highlighted that derivatives of benzofuran compounds exhibit selective cytotoxicity against various cancer cell lines. This suggests that structural modifications can enhance activity against specific types of cancer.
- Diabetes Research : Research on enzyme inhibitors has shown that compounds similar to this compound effectively reduce post-meal blood glucose levels in animal models .
- Antioxidant Activity : Another study demonstrated that benzofuran derivatives possess significant antioxidant properties, indicating their potential use in formulations aimed at reducing oxidative damage in various diseases .
Chemical Reactions Analysis
Functionalization of the Piperazine Moiety
The piperazine ring undergoes alkylation and nucleophilic substitution to introduce the 2-hydroxyethyl group:
-
Reagent : 2-chloroethanol or ethylene oxide.
-
Conditions : Base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C .
| Reaction | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperazine alkylation | DMF | 70°C | 12h | 80% |
Benzylidene Formation
The exocyclic double bond is formed via Knoevenagel condensation :
-
Substrate : 6-hydroxy-7-(piperazinylmethyl)benzofuran-3-one.
-
Aldehyde : 4-methoxybenzaldehyde.
| Aldehyde | Catalyst | Solvent | Yield | Selectivity (Z/E) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 68% | Z > 95% |
Hydroxyl Group Reactivity
The phenolic -OH group at position 6 participates in:
-
Protection : Silylation (TBSCl) or acetylation (Ac₂O) for synthetic intermediates .
-
Oxidation : Limited due to steric hindrance; no reported quinone formation.
| Reaction | Reagent | Product Stability | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride | Stable under basic conditions |
Methoxy Group Modifications
The 4-methoxy group on the benzylidene moiety can undergo:
-
Demethylation : BBr₃ in CH₂Cl₂ (-20°C) to yield a free -OH group .
-
Electrophilic substitution : Nitration or halogenation under controlled conditions (unreported for this specific compound but inferred from analogs).
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Demethylation | BBr₃ | CH₂Cl₂, -20°C, 2h | 85% phenol |
Salt Formation
The tertiary amine in the piperazine ring forms water-soluble salts with acids (e.g., HCl, citric acid):
| Acid | Solubility (mg/mL) | Application |
|---|---|---|
| HCl | 12.5 (H₂O) | Improved bioavailability |
Stereochemical Stability
The (Z)-configuration of the benzylidene group is critical for bioactivity. Isomerization to the (E)-form occurs under:
| Condition | Isomerization Rate | Reference |
|---|---|---|
| UV (365 nm) | 0.2%/h | |
| pH 10, 25°C | 1.8% over 48h |
Complexation with Metal Ions
The compound’s hydroxyl and carbonyl groups chelate divalent metals (e.g., Cu²⁺, Fe²⁺), forming stable complexes:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Catalytic oxidation studies |
Key Challenges in Reactivity
-
Steric hindrance from the piperazine substituent limits electrophilic aromatic substitution.
-
Acid sensitivity : The benzylidene bond hydrolyzes under strong acidic conditions (pH < 2).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzylidene Group
a. Compound 10 ()
- Structure : (Z)-6-Hydroxy-2-((5-methoxybenzofuran-2-yl)methylene)-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one.
- Key Differences :
- The benzylidene group is replaced with a 5-methoxybenzofuran-2-yl moiety.
- Piperazine lacks the 2-hydroxyethyl substitution.
- Implications: The benzofuran-based substituent may enhance rigidity and π-π interactions compared to the target compound’s simpler 4-methoxybenzylidene group.
b. Compound in
- Structure : (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one.
- Key Differences :
- Benzylidene group has 2,3,4-trimethoxy substitutions instead of 4-methoxy.
- Implications: Increased methoxy groups enhance lipophilicity (logP ~2.8 vs.
Modifications to the Piperazine/Amine Substituent
a. Compound in
- Structure : (Z)-6-Hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one.
- Key Differences :
- Piperazine replaced with 4-methylpiperidine.
- Benzylidene group substituted with thiophene.
- Implications: Piperidine’s lack of a second nitrogen atom reduces hydrogen-bonding capacity.
b. Compound in
- Structure : (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one.
- Key Differences :
- Piperazinylmethyl group replaced with a methyl group.
- Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
